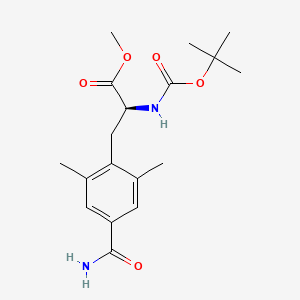

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate

Description

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a methyl ester, and a substituted aromatic side chain with carbamoyl and methyl groups. This compound is structurally significant in medicinal chemistry, particularly in peptide synthesis and drug development, where its Boc group serves as a temporary protective moiety for amines during multi-step reactions. Its stereochemical configuration (S-enantiomer) is critical for interactions with chiral biomolecules, such as enzymes or receptors.

Synthesis typically involves coupling reactions between Boc-protected amino acids and substituted aromatic precursors. For example, analogous compounds like (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(dibenzylamino)-2,6-dimethylphenyl)propanoic acid (compound 21) are synthesized via reductive amination and subsequent Boc protection . The target compound’s 4-carbamoyl substituent distinguishes it from derivatives with alternative para-functional groups (e.g., cyano or dibenzylamino), impacting solubility, stability, and reactivity.

Properties

IUPAC Name |

methyl (2S)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-10-7-12(15(19)21)8-11(2)13(10)9-14(16(22)24-6)20-17(23)25-18(3,4)5/h7-8,14H,9H2,1-6H3,(H2,19,21)(H,20,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXSOBOVDSGMSO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate, also known as 4’-carbamoyl N-Boc-2’,6’-dimethyl-L-phenylalanine methyl ester, is an intermediate used to prepare potential Dual delta-opioid antagonist/μ-opioid agonist. Therefore, its primary targets are the delta and mu opioid receptors.

Mode of Action

As a potential dual delta-opioid antagonist and mu-opioid agonist, it likely interacts with these opioid receptors, blocking the action of endogenous opioids at the delta receptors while activating the mu receptors.

Biochemical Pathways

The biochemical pathways affected by (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate are those involving the opioid receptors. Activation of the mu-opioid receptors can lead to analgesic effects, while antagonism of the delta-opioid receptors may help to modulate these effects and potentially reduce side effects associated with mu-opioid agonists.

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters.

Result of Action

The molecular and cellular effects of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate’s action would be the modulation of opioid receptor activity. This could result in changes in pain perception and other physiological responses mediated by these receptors.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate include the pH and composition of the gastrointestinal tract (if administered orally), the presence of other drugs or substances that could interact with it, and individual patient factors such as genetics and overall health status.

Biological Activity

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate, with the CAS number 623950-05-0, is a compound that has garnered interest in the pharmaceutical and biochemical research communities due to its potential biological activities. This detailed article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 350.41 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines.

The biological activity of this compound can be attributed to its structural components, particularly the carbamoyl and dimethylphenyl moieties. These groups are known to interact with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, the presence of the carbamoyl group suggests potential interactions with enzymes that regulate nitrogen metabolism.

- Receptor Modulation : The dimethylphenyl group may facilitate binding to G protein-coupled receptors (GPCRs), influencing signaling pathways associated with cellular responses such as inflammation and pain modulation .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate.

Table 1: Summary of Biological Activities

Case Studies

-

Antinociceptive Effects :

A study demonstrated that derivatives of this compound exhibited significant antinociceptive effects in mouse models. These effects were attributed to the modulation of pain pathways via GPCRs, suggesting a mechanism involving inhibition of pain signaling pathways . -

Anti-inflammatory Activity :

Another investigation assessed the anti-inflammatory potential of similar compounds. Results indicated a reduction in pro-inflammatory cytokines when treated with compounds structurally related to (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate, highlighting its potential use in inflammatory conditions . -

Enzyme Inhibition Studies :

Research focusing on enzyme interactions revealed that certain analogs could inhibit enzymes involved in metabolic pathways related to cancer progression. This suggests that (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate may have applications in cancer therapeutics .

Scientific Research Applications

Basic Information

- Molecular Formula : C18H26N2O5

- Molecular Weight : 350.41 g/mol

- IUPAC Name : methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate

- InChI Key : AKXSOBOVDSGMSO-AWEZNQCLSA-N

Structure

The compound features a chiral center at the second carbon atom, contributing to its stereochemical properties. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protecting group for amines.

Medicinal Chemistry

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Studies:

- Anticancer Agents : Research has indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the carbamoyl group is believed to play a role in enhancing the interaction with cellular targets.

Peptide Synthesis

The Boc group is widely employed in solid-phase peptide synthesis. This compound can serve as an amino acid building block for constructing peptides with specific sequences that may have therapeutic potential.

Example:

In a study focusing on peptide libraries, (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate was successfully incorporated into peptides demonstrating enhanced binding affinity to target proteins.

Biochemical Tools

This compound can be utilized as a biochemical probe to study enzyme activity or protein interactions. Its structural features allow it to be modified for specific assays in biochemical research.

Drug Development

The compound's potential as a lead structure for new drugs targeting various diseases has been explored. Its ability to be tailored into different derivatives makes it a versatile candidate in drug discovery programs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate and its analogs are summarized below:

Key Findings:

Substituent Effects on Reactivity: The carbamoyl group in the target compound provides hydrogen-bond donors, enhancing interactions with biological targets (e.g., proteases) compared to the electron-withdrawing cyano group in or the bulky dibenzylamino group in . The cyano analog is commercially available (Veeprho) and often used as a precursor for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines.

Solubility and Stability: The carbamoyl group increases polarity, improving solubility in polar aprotic solvents compared to the lipophilic dibenzylamino derivative . However, the Boc group’s acid sensitivity necessitates careful handling during deprotection. The cyano-substituted compound exhibits lower solubility in polar solvents but greater thermal stability, making it suitable for high-temperature reactions.

Synthetic Utility: Compound 21 (dibenzylamino-substituted) is used in catalytic asymmetric synthesis, leveraging its tertiary amine for coordination in metal complexes. The target compound’s carbamoyl group is advantageous in designing enzyme inhibitors or prodrugs where hydrogen bonding is critical.

Research Findings and Implications

Recent studies highlight the importance of para-substituents in modulating pharmacological properties:

- Carbamoyl vs. Cyano: In kinase inhibitor studies, carbamoyl derivatives exhibit higher binding affinity than cyano analogs due to hydrogen bonding with ATP-binding pockets. However, cyano groups improve membrane permeability in vitro .

- Dibenzylamino vs. Carbamoyl: The dibenzylamino group in enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates. Conversely, the carbamoyl group’s polarity limits CNS uptake but improves renal clearance.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | LiOH, THF/H₂O (3:1), 2 hrs | Ester hydrolysis |

| 2 | DCC, DMAP, DCM, 24 hrs | Amide coupling |

| 3 | Prep-HPLC (ACN/H₂O) | Purification |

Basic: How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : Dissolve the compound in deuterated DMSO or CDCl₃. Compare ¹H/¹³C NMR shifts to predicted values (e.g., Boc-protected amine at ~1.4 ppm for tert-butyl protons; aromatic protons at 6.5–7.2 ppm) .

- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ = 333.39) using ESI-MS or MALDI-TOF.

- HPLC Analysis : Use a C18 column (1.0 mL/min flow rate, 254 nm detection) to verify purity and retention time consistency .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Based on analogous compounds in –2:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood for weighing and reactions to avoid inhalation of dust/aerosols.

- Storage : Keep in a desiccator at 2–8°C, away from moisture (per ). Label containers with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Design accelerated stability studies:

pH Stability : Prepare buffered solutions (pH 1–9) and incubate at 37°C. Sample aliquots at 0, 1, 3, 7 days. Analyze degradation via HPLC.

Thermal Stability : Store solid compound at 25°C, 40°C, and 60°C for 4 weeks. Monitor decomposition by TGA/DSC and NMR.

Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products with LC-MS.

Key Finding : Boc groups are labile under acidic conditions; degradation peaks at pH <3 may indicate tert-butyl cleavage .

Advanced: What environmental precautions are necessary for disposal of this compound?

Methodological Answer:

The carbamoyl and Boc groups pose environmental risks (per –2):

- Waste Treatment : Neutralize with 10% acetic acid before incineration.

- Aquatic Toxicity Mitigation : Avoid drain disposal. Collect waste in labeled containers for licensed hazardous waste handlers.

- Biodegradability Testing : Use OECD 301F (manometric respirometry) to assess microbial degradation rates .

Advanced: How is this compound applied in peptide/prodrug synthesis?

Methodological Answer:

The Boc-protected amino acid ester serves as a building block:

Peptide Synthesis : Deprotect the Boc group with TFA/DCM (1:1), then couple via solid-phase peptide synthesis (SPPS) using HBTU/HOBt activation.

Prodrug Design : Modify the carbamoyl group for targeted release. For example, demonstrates coupling with fluorophenyl moieties for pharmacokinetic studies.

Analogs Screening : Replace the 4-carbamoyl-2,6-dimethylphenyl group with bioisosteres (e.g., pyridinyl) to optimize bioavailability .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Case Study : If NMR shows unexpected splitting in aromatic protons:

- Verify sample purity via HPLC.

- Consider rotational isomers (e.g., restricted rotation around the amide bond).

- Use variable-temperature NMR (VT-NMR) to confirm dynamic effects.

- Cross-Validation : Compare experimental IR carbonyl stretches (Boc: ~1690 cm⁻¹; carbamate: ~1720 cm⁻¹) with computational simulations (DFT/B3LYP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.